2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(1-hydroxycyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,4(9)10)5(11)2-1-3-5/h11H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAIIWWWPNARPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid (CAS No. 681240-09-5) is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a hydroxy group and two fluorine atoms on the acetic acid moiety. Its unique structure contributes to its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with key enzymes involved in metabolic pathways. For instance, it may inhibit or activate enzymes, thereby modulating metabolic processes.
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. This modulation is crucial in understanding its therapeutic potential against various diseases.
- Transport and Distribution : The compound's distribution within biological systems is facilitated through specific transporters and binding proteins, which play a role in its bioavailability and efficacy.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. For example, in studies involving glioblastoma cells, the compound showed reduced viability at concentrations as low as 10 μM .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. In cellular models, it inhibited the production of pro-inflammatory cytokines and reduced nitric oxide levels in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on glioblastoma cells showed that treatment resulted in significant apoptosis as measured by caspase activation assays. The study highlighted the compound's ability to downregulate survival pathways while upregulating apoptotic markers .
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on inflammatory responses, the compound was tested on RAW 264.7 macrophage cells. Results indicated a dose-dependent decrease in LPS-induced nitric oxide production, demonstrating its potential as an anti-inflammatory agent. The effective concentration range was identified between 25 to 200 μM .
Data Table: Biological Activity Summary
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that compounds similar to 2,2-difluoro-2-(1-hydroxycyclobutyl)acetic acid exhibit promising antidiabetic effects. The compound has been investigated for its ability to activate AMP-activated protein kinase (AMPK), a critical regulator of glucose metabolism. Activation of AMPK can enhance insulin sensitivity and promote glucose uptake in muscle and adipose tissues, making it a candidate for the treatment of type 2 diabetes .
Antitumor Activity
Preliminary research suggests that derivatives of this compound may have antitumor properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. Studies focusing on the mechanism of action reveal that such compounds can induce apoptosis in tumor cells while sparing normal cells, which is crucial for developing effective cancer therapies .
Building Block for Drug Synthesis
The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of novel therapeutic agents. For example, it can be utilized in the preparation of difluoromethyl-containing derivatives that are often sought after in drug design due to their enhanced biological activity .
Metabolic Pathway Studies
In biochemical research, this compound can be employed to study metabolic pathways involving fluorinated compounds. The incorporation of fluorine into organic molecules often alters their metabolic stability and pathway specificity, providing insights into drug metabolism and pharmacokinetics .
Case Studies and Research Findings
Comparison with Similar Compounds
Hydroxycyclobutyl vs. Methoxycyclobutyl Analogs
The methoxy variant (C₇H₁₀F₂O₃) exhibits higher molecular weight and lipophilicity compared to the hydroxyl-containing compound, likely enhancing membrane permeability but reducing hydrogen-bonding capacity . This substitution is critical in tuning pharmacokinetic properties.
Phenylthio vs. Cycloalkyl Substituents
The phenylthio derivative (C₈H₆F₂O₂S) replaces the cycloalkyl group with a sulfur-containing aromatic ring.
Formylphenoxy Functionalization
The 3-formylphenoxy analog (C₉H₆F₂O₄) introduces an aldehyde group, enabling further derivatization (e.g., Schiff base formation). Its higher molecular weight (216.14 g/mol) and extended structure suggest utility in polymer or conjugate chemistry .
Cyclobutyl vs. Aromatic Ring Systems
Compounds like 2-(3,3-difluorocyclobutyl)acetic acid (C₆H₈F₂O₂) lack the hydroxyl group but retain the strained cyclobutyl ring. This reduces polarity and may enhance metabolic stability compared to hydroxylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
